molecular formula C22H28N4O5S B12379713 Met-Gly-Pro-AMC

Met-Gly-Pro-AMC

Cat. No.: B12379713
M. Wt: 460.5 g/mol
InChI Key: SBIKNEVHKGLANK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Met-Gly-Pro-AMC is a fluorescent peptide substrate of methionine aminopeptidase 2 (MetAP2). It is composed of three amino acids: methionine, glycine, and proline, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound is primarily used in biochemical assays to study the activity of MetAP2, an enzyme involved in protein processing and regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Gly-Pro-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by the coupling of the AMC moiety. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Met-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by MetAP2. The enzyme cleaves the peptide bond between proline and AMC, releasing the fluorescent AMC moiety. This reaction is used to measure the enzymatic activity of MetAP2 .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). Common reagents include Tris-HCl buffer and magnesium ions, which are essential for the activity of MetAP2 .

Major Products Formed

The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative assessment of MetAP2 activity .

Scientific Research Applications

Met-Gly-Pro-AMC is widely used in scientific research to study the activity and inhibition of MetAP2. Its applications include:

Mechanism of Action

Met-Gly-Pro-AMC exerts its effects by serving as a substrate for MetAP2. The enzyme recognizes the methionine residue at the N-terminus of the peptide and cleaves the peptide bond, releasing the AMC moiety. This cleavage event is associated with a fluorescence signal, which can be measured to determine the activity of MetAP2. The molecular target of this compound is the active site of MetAP2, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Met-Gly-Pro-AMC is unique due to its specific recognition by MetAP2 and its fluorescent properties. Similar compounds include:

    Met-AMC: A simpler substrate that only contains methionine linked to AMC.

    Gly-Pro-AMC: Another substrate that includes glycine and proline linked to AMC.

This compound stands out due to its specificity for MetAP2 and its utility in high-throughput screening assays for potential inhibitors .

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1

InChI Key

SBIKNEVHKGLANK-IRXDYDNUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N

Origin of Product

United States

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